11-Butyldocosane

Descripción

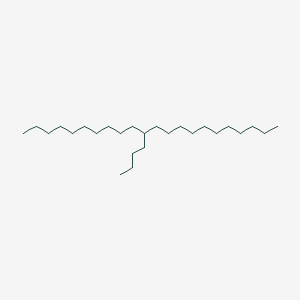

11-Butyldocosane is a branched alkane with the molecular formula C₂₆H₅₄ and CAS number 13475-76-8 . It is characterized by a butyl group (-C₄H₉) attached to the 11th carbon of a docosane (C₂₂H₄₆) backbone. This structural feature distinguishes it from linear alkanes and influences its physical properties, such as density (0.804 g/cm³) and refractive index (1.450) . The compound has been identified in natural sources, including saffron (Crocus sativus), where it constitutes 4.20% of petal-derived volatile oils .

Propiedades

Número CAS |

13475-76-8 |

|---|---|

Fórmula molecular |

C26H54 |

Peso molecular |

366.7 g/mol |

Nombre IUPAC |

11-butyldocosane |

InChI |

InChI=1S/C26H54/c1-4-7-10-12-14-16-18-20-22-25-26(23-9-6-3)24-21-19-17-15-13-11-8-5-2/h26H,4-25H2,1-3H3 |

Clave InChI |

HEUYLTACOIADBB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(CCCC)CCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCC(CCCC)CCCCCCCCCC |

Otros números CAS |

13475-76-8 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

n-Hexacosane (C₂₆H₅₄)

n-Hexacosane is a linear alkane with the same molecular formula as 11-butyldocosane but lacks branching. Key differences include:

- Physical Properties : While 11-butyldocosane has a density of 0.804 g/cm³ , linear alkanes like n-hexacosane typically exhibit higher densities due to tighter molecular packing.

- Natural Occurrence : In saffron, n-hexacosane is more abundant (11.60% in petals) compared to 11-butyldocosane (4.20% ) .

- Volatility : Branched alkanes like 11-butyldocosane generally have lower boiling points than their linear counterparts, though specific data for n-hexacosane is unavailable in the provided evidence.

Butyl Dodecanoate (C₁₆H₃₂O₂)

Butyl dodecanoate, an ester with the formula C₁₆H₃₂O₂ (CAS 106-18-3), differs significantly in functional groups and molecular weight (256.42 g/mol vs. 366.71 g/mol for 11-butyldocosane) .

- Reactivity: The ester group in butyl dodecanoate confers polarity, making it more reactive in hydrolysis and saponification reactions compared to nonpolar 11-butyldocosane.

- Applications: Esters like butyl dodecanoate are commonly used as surfactants or lubricants, whereas 11-butyldocosane’s role is primarily structural in natural waxes or oils .

Ethyl Butyl Ether (C₆H₁₄O)

Ethyl butyl ether (CAS 628-81-9), with a molecular weight of 102.17 g/mol, is significantly smaller than 11-butyldocosane. Its ether functional group enables solubility in polar solvents like ethanol, contrasting with 11-butyldocosane’s insolubility in water .

Comparative Data Table

Research Findings and Implications

- Structural Impact on Physical Properties : The branching in 11-butyldocosane reduces its density compared to hypothetical linear C₂₆H₅₄ isomers, aligning with trends observed in branched vs. linear alkanes .

- Biological Significance : The higher abundance of n-hexacosane in saffron suggests linear alkanes may play a more critical role in plant cuticle formation or defense mechanisms than branched variants .

- In contrast, compounds like butyl dodecanoate are synthesized via esterification, highlighting differences in production scalability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.